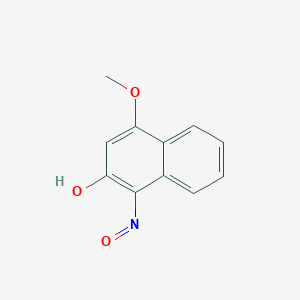
(Z)-1-(hydroxyimino)-4-methoxynaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of a nitroso group (-NO) and a methoxy group (-OCH3) attached to a resorcinol backbone
Métodos De Preparación
The synthesis of 4-Nitrosoresorcinol 1-Monomethyl Ether typically involves the nitration of resorcinol followed by methylation and nitrosation. The general synthetic route can be summarized as follows:
Nitration: Resorcinol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Methylation: The nitroresorcinol is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-Nitrosoresorcinol 1-Monomethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, yielding 4-Amino-2-methoxyphenol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or acylating agents.
Aplicaciones Científicas De Investigación
4-Nitrosoresorcinol 1-Monomethyl Ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Nitrosoresorcinol 1-Monomethyl Ether involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects .
Comparación Con Compuestos Similares
4-Nitrosoresorcinol 1-Monomethyl Ether can be compared with other nitroso and methoxy-substituted phenols:
4-Nitrosoresorcinol: Lacks the methoxy group, leading to different reactivity and solubility properties.
2-Nitroso-4-methoxyphenol: Has the nitroso and methoxy groups in different positions, affecting its chemical behavior and applications.
4-Nitroso-2-methoxyphenol:
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
4-methoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-9(13)11(12-14)8-5-3-2-4-7(8)10/h2-6,13H,1H3 |
Clave InChI |
JREFMOMRVBPHHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=CC=CC=C21)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















